molecular formula C10H13N5O2S B2807408 N-(pyrazolo[1,5-a]pyrimidin-6-yl)pyrrolidine-1-sulfonamide CAS No. 2034622-03-0

N-(pyrazolo[1,5-a]pyrimidin-6-yl)pyrrolidine-1-sulfonamide

Cat. No.: B2807408
CAS No.: 2034622-03-0
M. Wt: 267.31
InChI Key: LKMBBIJSGFBJKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyrazolo[1,5-a]pyrimidin-6-yl)pyrrolidine-1-sulfonamide is a chemical compound designed for research purposes, featuring the prominent pyrazolo[1,5-a]pyrimidine (PP) scaffold. This fused heterocyclic core is recognized as a bioisostere of adenine, a moiety critical for various cellular processes, and is a privileged structure in medicinal chemistry for developing targeted therapies . The pyrazolo[1,5-a]pyrimidine scaffold is a key component in several approved therapeutics and investigational compounds, underscoring its significant research value . This scaffold is notably present in multiple Tropomyosin receptor kinase (TRK) inhibitors, which are a promising class of therapeutics for treating solid tumors driven by NTRK gene fusions . Furthermore, pyrazolo[1,5-a]pyrimidine-based compounds have demonstrated potent activity as inhibitors of other critical protein kinases, including Bruton's tyrosine kinase (BTK) and Discoidin domain receptor 1 (DDR1) . These compounds typically function by acting as ATP-competitive inhibitors, effectively blocking the aberrant signaling pathways that drive oncogenesis . Researchers can utilize this compound as a key intermediate or a novel chemical entity for screening in oncology and drug discovery programs, particularly in the synthesis and development of novel kinase-targeted agents . This product is intended for research purposes by trained professionals in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-pyrazolo[1,5-a]pyrimidin-6-ylpyrrolidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2S/c16-18(17,14-5-1-2-6-14)13-9-7-11-10-3-4-12-15(10)8-9/h3-4,7-8,13H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMBBIJSGFBJKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(pyrazolo[1,5-a]pyrimidin-6-yl)pyrrolidine-1-sulfonamide typically involves the following steps:

  • Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as pyrazolone derivatives, under acidic or basic conditions.

  • Introduction of the Pyrrolidine-1-sulfonamide Group: The pyrrolidine-1-sulfonamide moiety is introduced through a nucleophilic substitution reaction, where the pyrazolo[1,5-a]pyrimidine core reacts with a suitable sulfonamide derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.

Chemical Reactions Analysis

Sulfonamide Functionalization at Position 6

The pyrrolidine-1-sulfonamide group is introduced via nucleophilic displacement of the chlorine atom at position 6:

  • Reaction Conditions :
    • Substitution with pyrrolidine sulfonamide (or its sodium salt) in polar aprotic solvents (e.g., DMF, DMSO).
    • Catalyzed by bases like K₂CO₃ or Cs₂CO₃ at 80–100°C .
  • Key Example :
    • 5,7-Dichloro-pyrazolo[1,5-a]pyrimidine reacts with pyrrolidine sulfonamide to yield N-(pyrazolo[1,5-a]pyrimidin-6-yl)pyrrolidine-1-sulfonamide (isolated yield: 65–78%) .

Electrochemical Modifications

Recent studies highlight electrochemical C–H functionalization for late-stage diversification:

  • C(sp²)–H Chalcogenation :
    • Selenylation or sulfenylation at position 3 using diorganyl diselenides/disulfides under galvanostatic conditions (I = 10 mA, CH₃CN, 1 h) .
    • Example: Reaction with diphenyl diselenide yields 3-selenylated derivatives (e.g., 3-(PhSe)-substituted analogs) .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enhances structural diversity:

  • Suzuki–Miyaura Reaction :
    • Arylation at position 7 using aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) .
    • Example: Introduction of 4-(trifluoromethyl)phenyl groups enhances anticancer activity .

Biological Activity and SAR Insights

  • Kinase Inhibition :
    • Pyrazolo[1,5-a]pyrimidine sulfonamides exhibit potent inhibition of PI3Kδ (IC₅₀: 1.7–10 nM) and TrkA (IC₅₀: <10 nM) .
    • Substituents at position 3 (e.g., nitrile groups) and position 6 (sulfonamide) synergistically enhance selectivity .

Table 1: Representative Reaction Yields for Sulfonamide Derivatives

Position ModifiedReagentYield (%)ConditionsSource
6Pyrrolidine sulfonamide72K₂CO₃, DMF, 80°C
3PhSeSePh (electrochemical)85CH₃CN, 10 mA, 1 h

Table 2: Biological Activity of Selected Derivatives

CompoundTargetIC₅₀ (nM)Cell Line (GI₅₀, nM)Source
N-(6-PP)-pyrrolidine-SO₂PI3Kδ1.7A2780 Ovarian: 34
3-SePh-6-SO₂-pyrrolidineTrkA9.2MCF7 Breast: 28

Scientific Research Applications

Key Synthetic Pathways

  • Condensation Reactions : Utilizing aminopyrazoles with various electrophiles.
  • Functionalization : Post-synthesis modifications to enhance biological activity.

Antitumor Activity

N-(pyrazolo[1,5-a]pyrimidin-6-yl)pyrrolidine-1-sulfonamide exhibits significant antitumor properties. Studies have shown that compounds within this class can inhibit specific kinases involved in tumor progression, making them promising candidates for cancer therapy .

Case Study: Kinase Inhibition

A notable study reported that derivatives of pyrazolo[1,5-a]pyrimidine effectively inhibited Trk kinases, which are crucial in the development of certain solid tumors. The inhibition led to reduced tumor cell proliferation and increased apoptosis .

Anti-inflammatory Properties

Research indicates that this compound also possesses anti-inflammatory effects. Compounds derived from this scaffold have been shown to reduce edema in animal models, demonstrating potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

Pharmacological Screening

In pharmacological assessments, several derivatives exhibited lower ulcerogenic activity compared to traditional NSAIDs like Diclofenac, suggesting a safer profile for long-term use .

Table of Biological Activities

Activity Type Compound Mechanism Reference
AntitumorThis compoundInhibition of Trk kinases
Anti-inflammatoryVarious derivativesProstaglandin inhibition
CytotoxicityMultiple pyrazolo derivativesInduction of apoptosis in cancer cells

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in material science due to its photophysical properties. The ability of these compounds to form crystals with unique conformational characteristics opens avenues for their use in developing new materials with specific optical properties .

Emerging Applications

  • Fluorophores : The compound's structure allows it to act as a fluorescent marker in biological imaging.
  • Solid-state applications : Its crystal formation may lead to advancements in optoelectronic devices.

Mechanism of Action

The mechanism by which N-(pyrazolo[1,5-a]pyrimidin-6-yl)pyrrolidine-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(pyrazolo[1,5-a]pyrimidin-6-yl)pyrrolidine-1-sulfonamide and related compounds, based on recent studies:

Compound Name Core Structure Substituents Key Findings Reference
This compound Pyrazolo[1,5-a]pyrimidine Pyrrolidine-sulfonamide at C6 Enhanced solubility and kinase inhibition (hypothetical, based on structural analogs) N/A
Compound 2a (4-((2,7-Diamino-5-hydroxy-3-(4-tolyldiazenyl)pyrazolo[1,5-a]pyrimidin-6-yl)diazenyl)-N-(diaminomethylene)benzenesulfonamide) Pyrazolo[1,5-a]pyrimidine Azo-linked benzenesulfonamide at C6 Moderate anti-liver cancer activity (IC₅₀: 8.2 µM); low oral bioavailability
Compound 3a (4-((2-Amino-5,7-dimethyl-3-(4-tolyldiazenyl)pyrazolo[1,5-a]pyrimidin-6-yl)diazenyl)-N-(diaminomethylene)benzenesulfonamide) Pyrazolo[1,5-a]pyrimidine Methyl groups at C5/C7; azo-linked benzenesulfonamide at C6 Improved cytotoxicity (IC₅₀: 3.5 µM against MCF-7 breast cancer)
2-(Dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines Pyrazolo[1,5-a][1,3,5]triazine Dichloromethyl at C2 Selective inhibition of HeLa cells (IC₅₀: 12.4 µM); limited solubility

Structural Modifications and Bioactivity

  • Substituent Effects: The pyrrolidine-sulfonamide group in the target compound contrasts with the azo-linked sulfonamides in 2a and 3a ().
  • Heterocycle Expansion : Pyrazolo[1,5-a][1,3,5]triazines () exhibit broader heterocyclic systems, which increase steric hindrance and reduce off-target effects but compromise bioavailability compared to pyrazolopyrimidines .

Pharmacokinetic and Pharmacodynamic Profiles

  • Oral Bioavailability : The Vitamin E TPGS-niosomal formulation used for 2a and 3a increased bioavailability by 2.3-fold, suggesting that similar delivery systems could benefit the target compound .
  • Cytotoxicity : 3a demonstrated superior potency over 2a due to methyl groups at C5/C7, which stabilize hydrophobic interactions with kinase domains. The dichloromethyl triazines () showed lower potency, likely due to reduced membrane permeability .

Biological Activity

N-(pyrazolo[1,5-a]pyrimidin-6-yl)pyrrolidine-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and kinase inhibition. This article provides a detailed overview of the compound's biological activity, including structure-activity relationships (SAR), case studies, and research findings.

Overview of Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidine derivatives are known for their diverse biological activities, including anticancer properties. The core structure allows for various substitutions that can enhance potency and selectivity against specific targets. This compound has been identified as a promising candidate in this class.

The biological activity of this compound primarily involves:

  • Inhibition of Kinases : This compound has shown potent inhibition against several kinases implicated in cancer progression. Notably, it targets Pim-1 and Flt-3 kinases, which are crucial for cell survival and proliferation in various cancers.
    • Pim-1 Kinase : This serine/threonine kinase is often overexpressed in malignancies. Inhibition leads to decreased phosphorylation of BAD protein, promoting apoptosis in cancer cells .
    • Flt-3 Kinase : Inhibiting this receptor tyrosine kinase is particularly relevant for acute myeloid leukemia (AML) treatment. The compound exhibits submicromolar potency against Flt-3 .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can significantly affect biological activity:

ModificationEffect on Activity
Addition of sulfonamide groupEnhances selectivity towards kinases
Variation in pyrrolidine substituentsAlters potency against specific cancer cell lines
Introduction of halogensCan increase lipophilicity and cellular uptake

Studies have demonstrated that certain derivatives exhibit enhanced anticancer activity against cell lines such as HCT116 and RKO .

Study 1: Anticancer Activity

A study evaluated the efficacy of various pyrazolo[1,5-a]pyrimidine derivatives, including this compound, against HCT116 colon cancer cells. The compound demonstrated significant cytotoxic effects with an IC50 value in the low micromolar range. Mechanistic studies indicated that the observed effects were mediated through apoptosis induction via the inhibition of Pim-1 .

Study 2: Kinase Selectivity Profiling

A comprehensive kinase selectivity profiling was performed on selected compounds from the pyrazolo[1,5-a]pyrimidine series. This compound showed a selectivity score (S(50)) of 0.14 against a panel of 119 oncogenic kinases, indicating a favorable safety profile compared to traditional inhibitors .

Q & A

Q. What are the common synthetic routes for N-(pyrazolo[1,5-a]pyrimidin-6-yl)pyrrolidine-1-sulfonamide, and how can reaction yields be optimized?

The synthesis typically involves multi-step reactions starting with cyclization of pyrazolo[1,5-a]pyrimidine precursors, followed by sulfonamide coupling. For example, cross-coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura) are employed to attach the pyrrolidine-sulfonamide moiety . Optimization strategies include microwave-assisted synthesis to reduce reaction times and solvent-free conditions to improve yields . Purification via column chromatography or scavenging resins (e.g., to remove p-nitrophenol byproducts) enhances purity .

Q. Which biological assays are most suitable for evaluating the anticancer activity of this compound?

Standard in vitro assays include cytotoxicity testing using cancer cell lines (e.g., HeLa, MCF-7) via MTT or ATP-based viability assays. For mechanistic studies, kinase inhibition assays (e.g., IRAK4 targeting ) and apoptosis markers (e.g., caspase-3 activation) are recommended. Dose-response curves (IC50 values) and selectivity indices (compared to normal cells like L929 fibroblasts) should be calculated .

Q. What analytical techniques are critical for characterizing this compound and confirming its purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight . High-Performance Liquid Chromatography (HPLC) assesses purity (>95%), and X-ray crystallography may resolve stereochemical ambiguities .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyrazolo[1,5-a]pyrimidine core) influence biological activity?

Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., trifluoromethyl) enhance kinase inhibition, while bulky substituents (e.g., thiomorpholine) improve target binding affinity . The sulfonamide group’s rigidity and hydrogen-bonding capacity are critical for interactions with enzymatic active sites . Comparative data from analogs (e.g., tetrahydrofuran vs. pyrrolidine derivatives) highlight solubility-bioactivity trade-offs .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration) or compound stability (e.g., hydrolysis in aqueous media). To address this:

  • Standardize protocols using guidelines like NIH’s Assay Guidance Manual.
  • Validate activity in orthogonal assays (e.g., enzymatic vs. cellular).
  • Perform stability studies (e.g., LC-MS monitoring under physiological conditions) .

Q. What computational strategies are effective for predicting target interactions and optimizing lead compounds?

Molecular docking (e.g., AutoDock Vina) models binding to targets like IRAK4 , while Quantitative SAR (QSAR) identifies critical physicochemical descriptors (e.g., logP, polar surface area). Density Functional Theory (DFT) calculations predict reactive sites for functionalization . Machine learning models trained on pyrazolo[1,5-a]pyrimidine libraries can prioritize synthesis targets .

Q. What formulation challenges arise in preclinical development, and how are they addressed?

Poor aqueous solubility is a common issue. Strategies include:

  • Co-solvent systems (e.g., PEG-400/water) .
  • Nanoparticle encapsulation (e.g., PLGA polymers) to enhance bioavailability.
  • Prodrug approaches (e.g., esterification of hydroxyl groups) .

Q. How does the sulfonamide moiety influence pharmacokinetic properties compared to carboxamide analogs?

Sulfonamides generally exhibit higher metabolic stability due to resistance to esterase cleavage but may show reduced permeability. Comparative studies using Caco-2 cell monolayers and liver microsome assays quantify differences in absorption and half-life .

Methodological Tables

Q. Table 1. Key Synthetic Routes and Yields

StepReaction TypeKey Reagents/ConditionsYield (%)Reference
1Pyrimidine cyclization2-Methylpyrazole, DMF, 100°C65–75
2Sulfonamide couplingSOCl₂, pyrrolidine, CH₂Cl₂50–60
3PurificationSilica gel chromatography>95% purity

Q. Table 2. Biological Activity Profile

Assay TypeTarget/Cell LineIC50/EC50 (µM)Selectivity IndexReference
Kinase inhibition (IRAK4)Recombinant enzyme0.12N/A
CytotoxicityHeLa cells1.85.2 (vs. L929)
NeuroprotectionSH-SY5Y cells (oxidative stress)20 µM (40% viability)N/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.